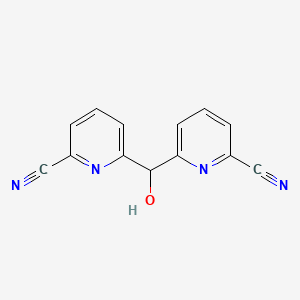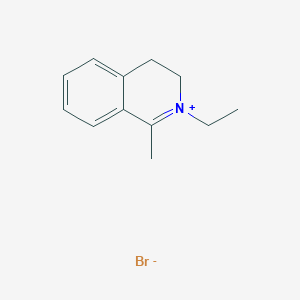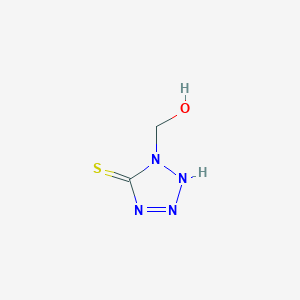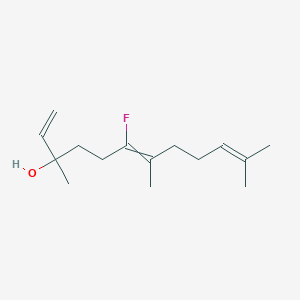
6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol is a fluorinated derivative of nerolidol, a naturally occurring sesquiterpene alcohol. This compound is characterized by its molecular formula C15H25FO and a molecular weight of approximately 240.36 g/mol. It is known for its unique structural features, including a fluorine atom at the 6th position and three methyl groups at the 3rd, 7th, and 11th positions of the dodecatrienol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol typically involves the fluorination of nerolidol or its derivatives. One common method is the electrophilic fluorination of nerolidol using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 6-fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-one.
Reduction: Formation of 6-fluoro-3,7,11-trimethyldodecane-1-ol.
Substitution: Formation of 6-amino-3,7,11-trimethyldodeca-1,6,10-trien-3-ol or 6-thio-3,7,11-trimethyldodeca-1,6,10-trien-3-ol.
Aplicaciones Científicas De Investigación
6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. It may inhibit or activate certain enzymes, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Nerolidol: The non-fluorinated parent compound with similar structural features but lacking the fluorine atom.
Farnesol: A related sesquiterpene alcohol with a similar backbone but different functional groups.
Geraniol: Another related compound with a similar structure but different substitution patterns.
Uniqueness
6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
116058-31-2 |
|---|---|
Fórmula molecular |
C15H25FO |
Peso molecular |
240.36 g/mol |
Nombre IUPAC |
6-fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
InChI |
InChI=1S/C15H25FO/c1-6-15(5,17)11-10-14(16)13(4)9-7-8-12(2)3/h6,8,17H,1,7,9-11H2,2-5H3 |
Clave InChI |
BMOUSABVEZFYAR-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=C(CCC(C)(C=C)O)F)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrimido[2,1-a]isoindol-2(6H)-one](/img/structure/B14299401.png)

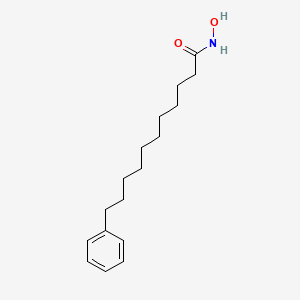

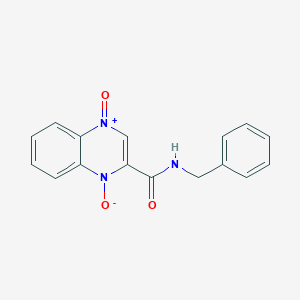
![(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone](/img/structure/B14299426.png)
